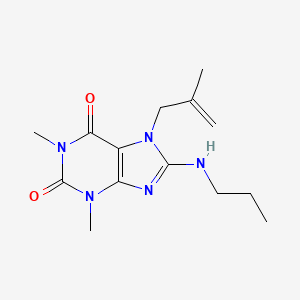

![molecular formula C15H18N4O2 B6576074 N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide CAS No. 333340-84-4](/img/structure/B6576074.png)

N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide

Descripción general

Descripción

“N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-methylphenyl)ethanediamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the condensation of N-substituted piperidones with the appropriate imidazolpropyl groups . This leads to the formation of intermediates known as bispidinones, which can then be reduced to the corresponding 3,7-diazabicyclo .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. For instance, the oxime at C-9 can be benzoylated to yield certain products . Additionally, these compounds can be complexed with β-cyclodextrin .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a fluorescent probe in biochemistry, and as a reactive intermediate in organic synthesis. This compound has also been used in drug design, protein-ligand binding, and enzyme-catalyzed reactions.

Mecanismo De Acción

N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide is an organic compound that acts as a ligand in coordination chemistry. It binds to metal ions through its nitrogen atoms, forming a complex that can be used in a variety of chemical reactions. In biochemistry, this compound acts as a fluorescent probe, binding to molecules and emitting light when excited by ultraviolet radiation.

Biochemical and Physiological Effects

This compound is not known to have any direct biochemical or physiological effects. However, it has been used in studies of enzyme-catalyzed reactions, drug design, and protein-ligand binding, which could potentially have an effect on biochemical and physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide in laboratory experiments is its versatility. It can be used in a variety of applications, including coordination chemistry, organic synthesis, and biochemistry. Additionally, it is relatively easy to synthesize and has a high yield. The main limitation of using this compound in laboratory experiments is that it is not readily available commercially, so it must be synthesized in the laboratory.

Direcciones Futuras

The potential future directions for N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide include its use in the development of new drugs, the study of enzyme-catalyzed reactions, and the study of protein-ligand binding. Additionally, this compound could be used to develop new fluorescent probes for biochemistry, as well as for the synthesis of new organic compounds. Finally, this compound could be used in the development of new coordination complexes for use in a variety of chemical reactions.

Métodos De Síntesis

N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide can be synthesized from the reaction of 2-methylphenylacetonitrile with 3-amino-1-propene in the presence of sodium ethoxide. The reaction can be carried out in either aqueous or organic solvent, with aqueous solvent being preferred. The reaction is catalyzed by a base, such as sodium ethoxide, and is typically carried out at a temperature of 60-80°C. The reaction yields a product with a yield of up to 95%.

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-12-5-2-3-6-13(12)18-15(21)14(20)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOBZSQBFBEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172422 | |

| Record name | N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333340-84-4 | |

| Record name | N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333340-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[3-(1H-Imidazol-1-yl)propyl]-N2-(2-methylphenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6575993.png)

![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575999.png)

![N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6576019.png)

![4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid](/img/structure/B6576027.png)

![4-oxo-4-{1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl}butanoic acid](/img/structure/B6576035.png)

![8-hydrazinyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576049.png)

![4-[3-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576057.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576068.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576083.png)

![8-(butylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576084.png)

![7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576089.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B6576098.png)

![3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576102.png)